molecular formula C11H17N3O B2817980 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine CAS No. 926249-35-6

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine

Cat. No.: B2817980
CAS No.: 926249-35-6
M. Wt: 207.277
InChI Key: VLPBNQMPKNGOJC-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine is an organic compound with the molecular formula C11H17N3O It is a derivative of pyridine and morpholine, characterized by the presence of a dimethylmorpholinyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine typically involves the reaction of 2,6-dimethylmorpholine with a pyridine derivative under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds. The reaction conditions often involve the use of solvents like ethanol and bases such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The compound is usually purified through crystallization or chromatography techniques to ensure high purity levels suitable for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives with altered functional groups .

Scientific Research Applications

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride
  • 6-((2R,6S)-2,6-Dimethylmorpholin-4-yl)pyridin-3-amine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPBNQMPKNGOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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